5-bromo-4-isopropoxy-2-methylbenzenamine
Description
5-Bromo-4-isopropoxy-2-methylbenzenamine is a substituted aniline derivative with a molecular formula C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol. Its structure features a benzene ring substituted with:
- A bromo group at position 5,
- An isopropoxy group at position 4,
- A methyl group at position 2,
- A primary amine at position 1.
The bromine atom enhances electrophilic substitution reactivity, while the isopropoxy group contributes steric bulk and lipophilicity, influencing solubility and metabolic stability .
Properties
CAS No. |
1374652-11-5 |
|---|---|
Molecular Formula |
C10H14BrNO |
Molecular Weight |
244.132 |
IUPAC Name |
5-bromo-2-methyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,12H2,1-3H3 |
InChI Key |
VLBHXMGCZHNIEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)Br)OC(C)C |
Synonyms |
5-broMo-4-isopropoxy-2-MethylbenzenaMine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-isopropoxy-2-methylbenzenamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-isopropoxy-2-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-isopropoxy-2-methylbenzenamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-bromo-4-isopropoxy-2-methylbenzenamine is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-isopropoxy-2-methylbenzenamine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and the isopropoxy group can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-bromo-4-isopropoxy-2-methylbenzenamine with three analogs, highlighting differences in substituents, physicochemical properties, and applications.
Key Findings from Structural Comparisons:
Substituent Effects on Reactivity: The bromo group in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, unlike its chloro or fluoro analogs, which exhibit lower leaving-group ability .
Solubility and Lipophilicity :
- The target compound’s LogP ~3.2 reflects moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeting drugs. In contrast, the amide-containing analog from (LogP ~2.8) is more polar due to the carboxamide group .
Biological Activity :
- The primary amine in the target compound enables protonation at physiological pH, enhancing interaction with biological targets (e.g., GPCRs). The benzamide analog () lacks this property, limiting its use in amine-receptor targeting .
Synthetic Utility :
- The methyl group at position 2 in the target compound directs electrophilic substitution to the para position of the amine, a feature absent in unsubstituted analogs like 4-bromo-2-methylbenzenamine .
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